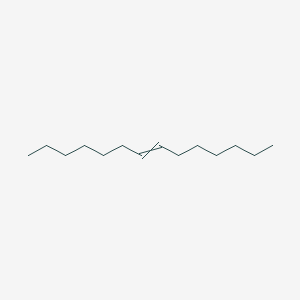
Tetradec-7-ene
Cat. No. B078327
Key on ui cas rn:
10374-74-0
M. Wt: 196.37 g/mol
InChI Key: UBDIXSAEHLOROW-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07276616B2
Procedure details


Reactions were carried out in a 100 ml three-necked flask fitted with a reflux condenser, thermometer and septum. The reflux condenser was connected to a cooling bath to ensure a constant flow of chilled water through the jacket, thereby preventing loss of octene. The top of the condenser was connected to a cold trap and bubbler in order to monitor liquid losses and gas emissions. The thermometer was positioned below the level of the reaction solution to ensure correct temperature monitoring. The reaction flask was purged with argon to ensure removal of oxygen. The reagents [EP or PCy3, RuCl3.xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions, then a slow hydrogen sparge (2 bubbles per second) was started and maintained during the reaction. The reaction mixture was heated, with stirring, to the desired temperature. Samples were taken at regular intervals with a syringe through the septum and quenched with a mixture of toluene and two drops of t-butylhydroperoxide. Samples were analyzed by GC using a Pona column. Unless otherwise stated, 20 ml of octene was employed in all experiments, and catalyst, solvent and additive amounts were calculated relative to this. Octadecane in an amount of 0.5 ml was used as internal standard. The conversion percentages (as molar %) of 1-octene to 7-tetradecene are provided in FIGS. 1 and 2.
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>O>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reactions were carried out in a 100 ml three-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reflux condenser was connected to a cooling bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The top of the condenser was connected to a cold trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was purged with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of oxygen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a slow hydrogen sparge (2 bubbles per second)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained during the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Samples were taken at regular intervals with a syringe through the septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with a mixture of toluene and two drops of t-butylhydroperoxide
|
Outcomes


Product
|
Name
|
1-octene
|
|
Type
|
product
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
7-tetradecene
|
|
Type
|
product
|
|
Smiles
|
CCCCCCC=CCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


